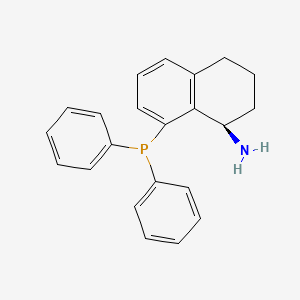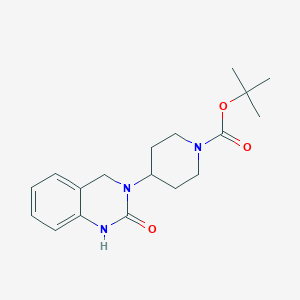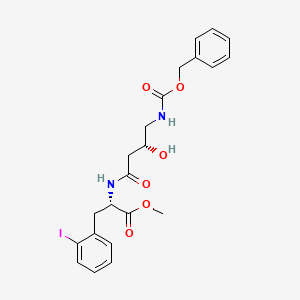
alpha-Helical-corticotropin-releasing factor (9-41)
Vue d'ensemble
Description
Alpha-Helical-corticotropin-releasing factor (9-41) is a synthetic peptide that acts as an antagonist to corticotropin-releasing factor receptors. It is composed of 33 amino acids and has a molecular weight of 3827. This compound is known for its ability to inhibit the effects of corticotropin-releasing factor, which plays a crucial role in the body’s response to stress .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Helical-corticotropin-releasing factor (9-41) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of alpha-Helical-corticotropin-releasing factor (9-41) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Helical-corticotropin-releasing factor (9-41) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers such as triisopropylsilane (TIS).
Major Products
The primary product of the synthesis is the alpha-Helical-corticotropin-releasing factor (9-41) peptide itself. During degradation, the peptide may be broken down into smaller fragments by proteolytic enzymes.
Applications De Recherche Scientifique
Alpha-Helical-corticotropin-releasing factor (9-41) has several scientific research applications:
Neuroscience: Used to study the role of corticotropin-releasing factor in stress and anxiety responses.
Endocrinology: Investigates the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Pharmacology: Explores potential therapeutic applications for stress-related disorders and anxiety.
Mécanisme D'action
Alpha-Helical-corticotropin-releasing factor (9-41) exerts its effects by binding to corticotropin-releasing factor receptors, thereby blocking the action of endogenous corticotropin-releasing factor. This inhibition prevents the activation of the HPA axis, reducing the release of adrenocorticotropic hormone (ACTH) and subsequent cortisol production . The molecular targets include corticotropin-releasing factor receptor 1 (CRF1) and corticotropin-releasing factor receptor 2 (CRF2) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Astressin: Another corticotropin-releasing factor receptor antagonist with a different peptide sequence.
Antalarmin: A non-peptide corticotropin-releasing factor receptor antagonist.
Stressin1-A: A synthetic peptide with similar antagonistic properties.
Uniqueness
Alpha-Helical-corticotropin-releasing factor (9-41) is unique due to its specific amino acid sequence and its ability to selectively inhibit corticotropin-releasing factor receptors. Its helical structure contributes to its stability and binding affinity, making it a valuable tool in research .
Propriétés
IUPAC Name |
methyl (2S)-2-[[(3R)-3-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]-3-(2-iodophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27)/t17-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUCLNZKQMUVKX-MJGOQNOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1I)NC(=O)C[C@H](CNC(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25IN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


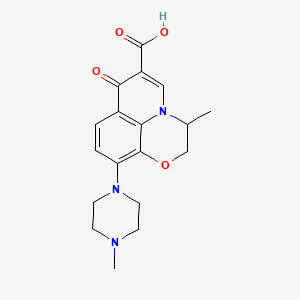

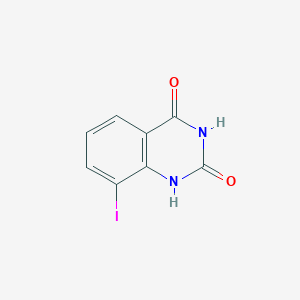
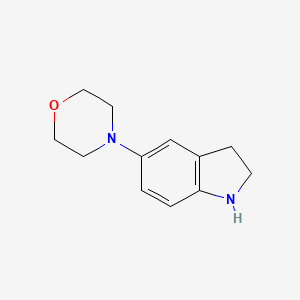






![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

